molecular formula C19H14BrClN2O5S B300967 5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Cat. No. B300967
M. Wt: 497.7 g/mol
InChI Key: DVHFSZKYBYPZPT-BPJPVVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid is not fully understood. However, it has been proposed that this compound inhibits the activity of specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid for lab experiments is its potential anti-cancer and anti-inflammatory activity. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid. One future direction is the development of more efficient and effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, future studies should focus on improving the solubility and bioavailability of this compound.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential anti-cancer and anti-inflammatory activity. This compound is synthesized through a specific method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with 2-chlorobenzoic acid, and the final product is obtained after purification.

Scientific Research Applications

5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its scientific research applications. This compound has been found to have potential anti-cancer activity. In a study conducted by Liu et al. (2020), it was found that this compound inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory activity. In a study conducted by Wang et al. (2019), it was found that this compound reduces inflammation in mice with acute lung injury.

properties

Molecular Formula

C19H14BrClN2O5S

Molecular Weight

497.7 g/mol

IUPAC Name

5-[[(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H14BrClN2O5S/c1-23-17(25)16(6-9-5-15(28-2)14(24)8-12(9)20)29-19(23)22-10-3-4-13(21)11(7-10)18(26)27/h3-8,24H,1-2H3,(H,26,27)/b16-6-,22-19?

InChI Key

DVHFSZKYBYPZPT-BPJPVVNSSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)O)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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